molecular formula C21H24N2O2 B5692014 N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide

N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide

Cat. No. B5692014
M. Wt: 336.4 g/mol
InChI Key: VYQRVCBDUZBQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide, also known as DEC, is a synthetic compound that belongs to the family of chromane derivatives. DEC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway. N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the activity of these pathways, leading to the inhibition of cell growth, proliferation, and survival. In addition, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the improvement of cognitive function. In addition, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in lab experiments include its low toxicity, high bioavailability, and well-defined synthesis method. However, the limitations of using N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in lab experiments include the lack of standardized protocols for its use and the need for further research to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide. First, further studies are needed to optimize the synthesis method and purity of the compound. Second, more research is needed to investigate the therapeutic potential of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in various diseases, including cancer, neurological disorders, and inflammation. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in vivo. Fourth, studies are needed to investigate the potential drug-drug interactions of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide with other therapeutic agents. Finally, studies are needed to investigate the potential side effects and toxicity of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in vivo.

Synthesis Methods

The synthesis of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the reaction between 3,4-dihydroquinoline and chroman-3-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting compound is then treated with ethylenediamine to form the final product, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide. The synthesis of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been reported in various research articles, and the purity and yield of the compound have been optimized for its use in scientific research.

Scientific Research Applications

N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(18-14-17-7-2-4-10-20(17)25-15-18)22-11-13-23-12-5-8-16-6-1-3-9-19(16)23/h1-4,6-7,9-10,18H,5,8,11-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQRVCBDUZBQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCNC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide

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